N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide
Description
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide (CAS: 1203499-07-3) is a heterocyclic organic compound featuring a fused furopyridine core substituted with a formyl (-CHO) group at position 2 and a pivalamide (-NHC(O)C(CH₃)₃) moiety at position 7. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol . The formyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic additions or condensation reactions.
Properties
IUPAC Name |
N-(2-formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-7H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKFHXHYNDZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189743 | |
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-07-3 | |
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide typically involves the reaction of 2-formylfuro[3,2-b]pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
2-Formylfuro[3,2-b]pyridine+Pivaloyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles under acidic or basic conditions
Major Products
Oxidation: N-(2-Carboxyfuro[3,2-b]pyridin-7-yl)pivalamide
Reduction: N-(2-Hydroxymethylfuro[3,2-b]pyridin-7-yl)pivalamide
Substitution: Depends on the electrophile used in the reaction
Scientific Research Applications
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pivalamide functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to derivatives with modifications on the pyridine/furopyridine ring or substitutions of the formyl/pivalamide groups. Key analogs include:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | M.W. (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide | 1203499-07-3 | C₁₃H₁₄N₂O₃ | 246.27 | Furopyridine, Formyl, Pivalamide |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 1142191-76-1 | C₁₁H₁₃ClN₂O₂ | 240.69 | Pyridine, Cl, Formyl, Pivalamide |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Not specified | C₁₁H₁₂ClIN₂O₂ | 366.58 | Pyridine, Cl, I, Formyl, Pivalamide |
| N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide | 1203499-39-1 | C₁₃H₁₃N₃O₂ | 247.27 | Furopyridine, Cyano, Pivalamide |
| N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide | Not specified | C₁₂H₁₆N₂O₃ | 252.27 | Pyridine, Methoxy, Formyl, Pivalamide |
| N-(5-Hydroxypyridin-2-yl)pivalamide | 898561-65-4 | C₁₀H₁₄N₂O₂ | 194.23 | Pyridine, Hydroxyl, Pivalamide |
Key Observations:
- Halogenated Derivatives : Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (M.W. 366.58) exhibit significantly higher molecular weights due to iodine, which may enhance stability in cross-coupling reactions but reduce solubility .
- Functional Group Effects: The formyl group in the parent compound enables reactivity in nucleophilic additions (e.g., forming Schiff bases). Hydroxyl and methoxy groups (e.g., N-(5-hydroxypyridin-2-yl)pivalamide) improve solubility in polar solvents, which is critical for biological assays .
Table 2: Commercial Availability and Pricing
| Compound Name | Catalog Number | Price (1 g) | Key Suppliers |
|---|---|---|---|
| This compound | Not specified | Not listed | Experimental suppliers (e.g., Combi-Blocks) |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | HB564 | $400 | Catalog of Pyridine Compounds |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | HB180 | $500 | Catalog of Pyridine Compounds |
| N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide | HB317 | $500 | Catalog of Pyridine Compounds |
| N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide | - | ~$1,200* | Shanghai Yuanye Bio-Tech |
*Price converted from 8,600 CNY ().
Key Observations:
- Cost Variability : Trimethylsilyl derivatives (e.g., N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide) are markedly more expensive due to specialized synthetic steps involving silicon .
- Bulk Pricing: Most compounds follow a tiered pricing model (e.g., 25 g of HB564 costs $4,800), reflecting economies of scale .
Biological Activity
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₄N₂O₃. The compound features a furo[3,2-b]pyridine moiety linked to a pivalamide group, which contributes to its biological properties. Its structural characteristics are crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| CAS Number | 1203499-07-3 |
| MDL Number | MFCD13563099 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridinyl compounds exhibit significant antimicrobial properties. While specific research on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, some pyridine derivatives have demonstrated effective inhibition against Gram-positive bacteria, suggesting that this compound may possess similar activity due to structural similarities .
Anticancer Potential
The furo[3,2-b]pyridine scaffold is known for its anticancer properties. Compounds featuring this moiety have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could exhibit cytotoxic effects on various cancer cell lines, although specific data on this compound is still emerging.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new compounds. The potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways has not been fully explored but remains a promising area for future research.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on structurally similar compounds found that certain pyridine derivatives exhibited potent antibacterial activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. These findings imply that this compound may also demonstrate similar properties .
- Cytotoxicity Assays : In vitro assays conducted on related furo-pyridine compounds showed significant cytotoxic effects against various cancer cell lines. Future studies focusing specifically on this compound are warranted to confirm these effects .
- Structure Activity Relationship (SAR) : The relationship between the chemical structure of furo-pyridine derivatives and their biological activity has been extensively studied. Modifications in the functional groups attached to the pyridine ring can significantly alter the biological profile of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
